molecular formula C37H21Cl3N12Na4O14S3 B14455229 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt CAS No. 70210-12-7

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt

Cat. No.: B14455229
CAS No.: 70210-12-7
M. Wt: 1152.1 g/mol
InChI Key: XIXZXVKCIZGDOM-UHFFFAOYSA-J
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Description

1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including hydroxyl, carboxylic acid, sulfo, and azo groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of pyrazole rings, azo coupling reactions, and sulfonation. Each step requires specific reagents and conditions:

    Formation of Pyrazole Rings: This step involves the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Azo Coupling Reactions: Azo compounds are formed by the reaction of diazonium salts with aromatic compounds. This step often requires acidic conditions and a coupling agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The sulfo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary widely depending on the context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties.

    Azo compounds: These compounds contain azo groups and are often used in dyes and pigments.

    Sulfonated aromatic compounds: These compounds contain sulfo groups and are used in various industrial applications.

Uniqueness

The uniqueness of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-4-((5-((4-(5-hydroxy-3-methyl-4-((2-sulfo-5-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzoyl)amino)-2-sulfophenyl)azo)-1-(4-sulfophenyl)-, tetrasodium salt lies in its combination of functional groups, which confer unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

70210-12-7

Molecular Formula

C37H21Cl3N12Na4O14S3

Molecular Weight

1152.1 g/mol

IUPAC Name

tetrasodium;4-[[5-[[4-[3-methyl-5-oxo-4-[[2-sulfonato-5-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]diazenyl]-4H-pyrazol-1-yl]benzoyl]amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C37H25Cl3N12O14S3.4Na/c1-16-28(47-45-23-14-18(4-12-25(23)68(61,62)63)41-32-27(38)31(39)43-37(40)44-32)34(54)51(49-16)20-6-2-17(3-7-20)33(53)42-19-5-13-26(69(64,65)66)24(15-19)46-48-29-30(36(56)57)50-52(35(29)55)21-8-10-22(11-9-21)67(58,59)60;;;;/h2-15,28-29H,1H3,(H,42,53)(H,56,57)(H,41,43,44)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;/q;4*+1/p-4

InChI Key

XIXZXVKCIZGDOM-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=C(C(=NC(=N3)Cl)Cl)Cl)S(=O)(=O)[O-])C4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)S(=O)(=O)[O-])N=NC6C(=NN(C6=O)C7=CC=C(C=C7)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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